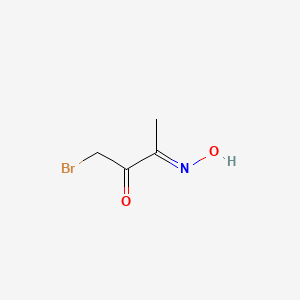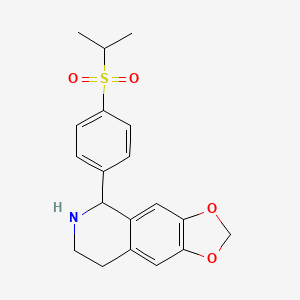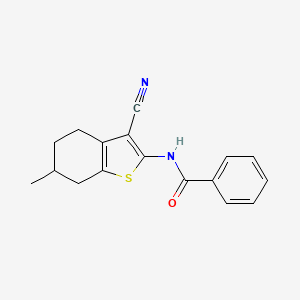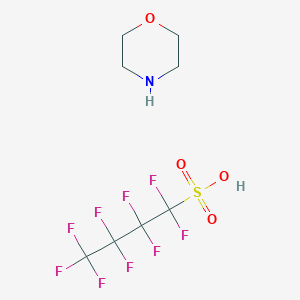
2-Ethoxy-1-phenyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1-phenyl-1,2-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines Dihydropyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-phenyl-1,2-dihydropyridine typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific conditions for synthesizing this compound include:
Reactants: Ethyl acetoacetate, benzaldehyde, and ammonium acetate.
Solvent: Ethanol.
Catalyst: Acetic acid.
Temperature: Reflux conditions (around 78°C).
Duration: Several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-1-phenyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
2-Ethoxy-1-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-1-phenyl-1,2-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the influx of calcium ions, leading to various physiological effects. This mechanism is similar to other dihydropyridines, which are known to act as calcium channel blockers .
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used in treating hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Isradipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: 2-Ethoxy-1-phenyl-1,2-dihydropyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines. Its ethoxy and phenyl groups provide opportunities for further functionalization and exploration in various research fields.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-ethoxy-1-phenyl-2H-pyridine |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-10-6-7-11-14(13)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
Clé InChI |
KEOHRLBRIQOTPL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C=CC=CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
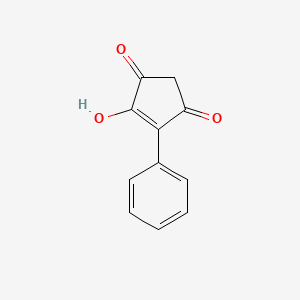

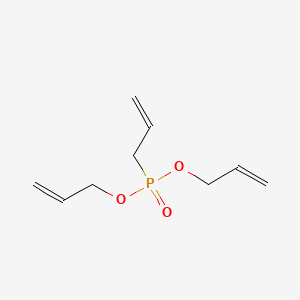
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
